GSK1059865

Description

Propriétés

IUPAC Name |

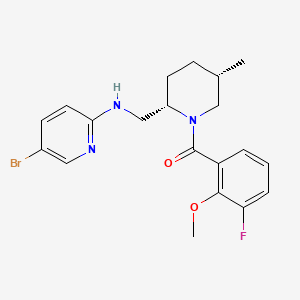

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK1059865

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1059865 is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor centrally involved in regulating motivation, reward, and arousal. This technical guide delineates the core mechanism of action of this compound, presenting its pharmacological profile, detailing the experimental protocols used for its characterization, and visualizing the associated signaling pathways. The primary mechanism of this compound involves the competitive blockade of OX1R, thereby attenuating the downstream signaling cascade initiated by the endogenous orexin peptides. This action predominantly affects the Gq-protein pathway, leading to a reduction in intracellular calcium mobilization. This guide provides a comprehensive resource for researchers engaged in the study of orexin signaling and the development of related therapeutics.

Core Mechanism of Action

This compound functions as a selective antagonist at the orexin-1 receptor (OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two receptors (OX1R and OX2R), is a key regulator of various physiological processes, including wakefulness, feeding behavior, and reward seeking. Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.

The primary molecular action of this compound is to bind to OX1R and prevent the binding of its endogenous ligands, orexin-A and orexin-B. This competitive antagonism inhibits the conformational changes in the receptor that are necessary for the activation of downstream intracellular signaling pathways.

The selectivity of this compound for OX1R over OX2R is a critical aspect of its pharmacological profile. This selectivity allows for the targeted modulation of physiological and pathological processes specifically mediated by OX1R, such as compulsive reward-seeking behaviors, while minimizing effects on sleep-wake regulation, which is more strongly associated with OX2R signaling.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Receptor | Value | Assay Type | Reference |

| pKB | Orexin 1 (OX1R) | 8.8 | Functional Assay | [1] |

| pKB | Orexin 2 (OX2R) | 6.9 | Functional Assay | [1] |

| pKi | κ-opioid receptor | 6.5 | Binding Assay | [1] |

| Selectivity | OX1R vs. OX2R | ~79-fold | Functional/Binding Assays | |

| Off-target Affinity | >113 other targets | < 50% inhibition @ 1 µM | Binding Assays | [1] |

Signaling Pathways

The binding of orexin peptides to OX1R primarily activates the Gq class of G-proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound, by blocking the initial receptor activation, effectively inhibits this entire downstream pathway. While the primary coupling of OX1R is to Gq, some G-protein coupled receptors can also signal through Gs or Gi pathways, which modulate cyclic AMP (cAMP) levels. However, the predominant and well-characterized pathway for OX1R involves Gq and phospholipase C.

Diagram of the Orexin-1 Receptor Signaling Pathway and the Action of this compound

References

GSK1059865: A Technical Guide to a Selective Orexin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK1059865, a potent and highly selective antagonist for the orexin-1 receptor (OX1R). The orexin system, comprising neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of various physiological processes, including sleep-wake cycles, reward processing, emotion, and feeding.[1][2] The selective blockade of OX1R is a key area of research for developing treatments for disorders involving compulsive behaviors and elevated motivation, such as addiction and anxiety.[3][4] this compound serves as a crucial pharmacological tool for investigating the specific roles of OX1R signaling.[3]

Pharmacological Profile

This compound is distinguished by its high binding affinity and significant selectivity for the human orexin-1 receptor over the orexin-2 receptor. This selectivity is crucial for dissecting the distinct physiological roles of the two receptor subtypes.

Receptor Binding Affinity

The affinity of this compound for orexin receptors has been characterized through competitive radioligand binding assays. The data consistently demonstrate a strong preference for OX1R.

| Parameter | Receptor | Value | Selectivity (OX2/OX1) | Reference |

| KB | Human OX1R | 2 nM | >100-fold | |

| Kb | Human OX2R | 126 nM | ~100-fold | |

| Ki (weak affinity) | Human κ-opioid receptor | 620 nM | - | |

| Ki (weak affinity) | Human NK2 receptor | 920 nM | - |

Note: KB and Kb represent the equilibrium dissociation constant of an antagonist, while Ki is the inhibition constant. Lower values indicate higher binding affinity.

Functional Activity

Functional assays, typically measuring intracellular calcium mobilization in response to an orexin agonist, confirm the potent antagonist activity of this compound at the OX1R.

| Parameter | Assay Type | Value | Reference |

| pKB | Calcium Mobilization | 8.77 ± 0.12 |

Note: pKB is the negative logarithm of the KB value. A higher pKB value indicates greater antagonist potency.

At low nanomolar concentrations (0.3–10 nM), this compound exhibits non-surmountable antagonism, characterized by a depression of the agonist's maximal response. At higher concentrations (0.1–3.3 μM), it displays classical surmountable antagonism, causing a parallel rightward shift of the agonist's concentration-response curve.

Signaling and Experimental Workflows

Orexin-1 Receptor Signaling Pathway

The OX1R is a Gq protein-coupled receptor. Upon binding of its endogenous ligand, orexin-A, the receptor activates Phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium levels. This compound acts by competitively blocking this binding site, thereby inhibiting the downstream signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive binding assay to determine the affinity of this compound for the orexin-1 receptor.

Experimental Workflow: In Vivo Ethanol Drinking Study

This diagram illustrates the protocol used to assess the effect of this compound on alcohol consumption in a mouse model of ethanol dependence.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. The following are generalized protocols based on published studies involving this compound.

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound at OX1R and OX2R.

-

Preparation of Membranes:

-

Culture HEK293T or CHO cells transiently or stably expressing human OX1R or OX2R.

-

Harvest cells and homogenize in a cold buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂).

-

Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]SB-674042 for OX1R or [³H]EMPA for OX2R), and serially diluted concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled standard antagonist (e.g., 1 µM SB-334867).

-

Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

-

Separation and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to fit a one-site competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Calcium Mobilization Functional Assay

This protocol assesses the functional antagonist potency (KB) of this compound.

-

Cell Preparation:

-

Plate cells expressing the target orexin receptor (e.g., CHO-hOX1R) in black-walled, clear-bottom 96-well plates and allow them to grow overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Performance:

-

Using a Fluorometric Imaging Plate Reader (FLIPR), measure baseline fluorescence.

-

Add varying concentrations of this compound to the wells and incubate for a predefined period.

-

Add a pre-determined concentration of an agonist (e.g., Orexin-A at its EC₈₀ concentration) to stimulate the receptor.

-

Record the resulting change in fluorescence, which corresponds to the intracellular calcium flux.

-

-

Data Analysis:

-

Determine the inhibitory effect of this compound on the agonist-induced calcium signal.

-

Plot the antagonist concentration-response curves and calculate the IC₅₀.

-

Convert the IC₅₀ to a KB value using the Schild equation or a similar pharmacological model.

-

Protocol 3: In Vivo Ethanol Drinking Model in Mice

This protocol evaluates the effect of this compound on excessive alcohol consumption.

-

Subjects and Housing:

-

Use adult male C57BL/6J mice, individually housed with ad libitum access to food and water.

-

-

Dependence Induction:

-

Establish a baseline for voluntary ethanol consumption (e.g., 15% v/v ethanol vs. water).

-

Induce ethanol dependence by exposing mice to cycles of chronic intermittent ethanol (CIE) vapor in inhalation chambers for several days, alternating with periods of forced abstinence. A control group is exposed to air only.

-

Monitor ethanol intake after each cycle. The model is validated when the CIE-exposed mice show significantly elevated ethanol consumption compared to the air-exposed control mice.

-

-

Drug Administration and Testing:

-

Prepare this compound in a suitable vehicle (e.g., saline).

-

30 minutes prior to the drinking session, administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Provide mice with access to the ethanol solution for a limited period (e.g., 2 hours).

-

Measure the volume of ethanol consumed and calculate the dose in g/kg of body weight.

-

To test for specificity, the effect of this compound on the consumption of other rewarding substances, such as a sucrose solution, can be assessed in a separate session.

-

-

Statistical Analysis:

-

Analyze the data using appropriate statistical methods, such as a two-way ANOVA, with treatment dose and exposure group (CIE vs. Air) as factors, followed by post-hoc tests to identify significant differences.

-

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK1059865 in Elucidating Orexin System Function: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of diverse physiological processes. These include sleep and wakefulness, reward processing, and motivated behavior. The development of selective pharmacological tools has been instrumental in dissecting the specific roles of each receptor subtype. GSK1059865 has emerged as a potent and highly selective antagonist for the orexin 1 receptor (OX1R), providing researchers with a valuable instrument to investigate the physiological and pathological functions mediated by OX1R signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in preclinical models, and a review of its application in studying the orexin system's role in addiction and reward.

Pharmacological Profile of this compound

This compound is a non-peptide, small molecule antagonist with high affinity and selectivity for the human and rodent OX1R. Its chemical name is 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine[1].

Binding Affinity and Functional Activity

This compound exhibits a high affinity for OX1R with reported pKb and pKi values in the nanomolar range. Its selectivity for OX1R over OX2R is a key feature that allows for the specific interrogation of OX1R-mediated pathways.

| Parameter | Value | Species | Assay Type | Reference |

| pKB | 8.8 | Human | Functional Assay | [this compound product page] |

| pKi (OX1R) | ~8.7 | Human | Radioligand Binding | [Therapeutics development for addiction: Orexin-1 receptor antagonists] |

| pKi (OX2R) | ~6.9 | Human | Radioligand Binding | [Therapeutics development for addiction: Orexin-1 receptor antagonists] |

| Selectivity (OX1R vs. OX2R) | ~79-fold | Human | [The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice] | |

| pKB | 8.77 ± 0.12 | Not Specified | Functional Assay | [this compound product page] |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties for in vivo studies, including good brain penetration.

| Parameter | Value | Species | Route of Administration | Reference |

| Brain:Blood Ratio | 0.3 | Not Specified | i.p. | [Therapeutics development for addiction: Orexin-1 receptor antagonists] |

| Half-life (t1/2) | Moderate (0.4 h for similar compound SB-334867) | Rat | i.p. | [Therapeutics development for addiction: Orexin-1 receptor antagonists] |

Orexin 1 Receptor Signaling Pathway

The orexin 1 receptor is a Gq-protein coupled receptor. Its activation by orexin-A initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling pathway is implicated in the modulation of neuronal excitability and synaptic plasticity, processes that are fundamental to reward and addiction. This compound acts by competitively blocking the binding of orexin-A to OX1R, thereby inhibiting these downstream signaling events.

Experimental Protocols

This compound has been extensively used in preclinical models to investigate the role of OX1R in addiction-related behaviors. Below are detailed protocols for key in vivo experiments.

Cocaine-Induced Conditioned Place Preference (CPP) in Mice

This protocol is designed to assess the role of OX1R in the rewarding properties of cocaine.

Materials:

-

This compound (dissolved in a vehicle of 0.5% (v/v) Tween 80 in saline)

-

Cocaine hydrochloride (dissolved in 0.9% saline)

-

Three-chamber CPP apparatus with distinct visual and tactile cues in the two larger compartments.

-

Male C57BL/6J mice (8-10 weeks old)

Procedure:

-

Habituation (Day 1): Allow mice to freely explore all three chambers of the CPP apparatus for 15 minutes. Record the time spent in each compartment to establish baseline preference.

-

Conditioning (Days 2-9):

-

This phase consists of 8 alternating days of cocaine and saline pairings.

-

Cocaine Conditioning: Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes prior to cocaine administration (10 mg/kg, i.p.). Immediately confine the mouse to one of the large compartments for 30 minutes. The compartment paired with cocaine should be counterbalanced across animals (i.e., for half the animals it's their initially preferred side, and for the other half, the non-preferred side).

-

Saline Conditioning: On alternate days, administer vehicle 30 minutes prior to a saline injection (i.p.) and confine the mouse to the opposite large compartment for 30 minutes.

-

-

Test (Day 10): Place the mouse in the central chamber and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment.

Data Analysis:

-

Calculate the preference score as the time spent in the cocaine-paired compartment minus the time spent in the saline-paired compartment.

-

Compare the preference scores between the vehicle- and this compound-treated groups using a one-way ANOVA followed by post-hoc tests.

Ethanol Two-Bottle Choice Drinking in Mice

This protocol assesses the effect of this compound on voluntary ethanol consumption.

Materials:

-

This compound (dissolved in a vehicle of 0.5% (v/v) Tween 80 in saline)

-

Ethanol solution (15% v/v in tap water)

-

Tap water

-

Two identical drinking bottles per cage

-

Male C57BL/6J mice (8-10 weeks old)

Procedure:

-

Habituation: House mice individually. For one week, give them access to two bottles of tap water to acclimate them to the two-bottle setup.

-

Ethanol Access (3 weeks): Replace one water bottle with a 15% ethanol solution. Measure fluid consumption from both bottles daily for 3 weeks to establish a stable baseline of ethanol intake. The position of the bottles should be alternated daily to avoid place preference.

-

Treatment Phase (1 week):

-

Divide mice into groups that will receive either vehicle or different doses of this compound (e.g., 10, 25, 50 mg/kg, i.p.).

-

Administer the assigned treatment daily, 30 minutes before the start of the dark cycle (the primary drinking period for rodents).

-

Continue to measure ethanol and water consumption daily.

-

Data Analysis:

-

Calculate daily ethanol intake in g/kg of body weight.

-

Calculate ethanol preference as the volume of ethanol consumed divided by the total volume of fluid consumed.

-

Compare ethanol intake and preference between the treatment groups and their own baseline levels using a repeated-measures ANOVA.

In Vivo Electrophysiology

This protocol can be used to examine the effects of this compound on the firing rate of orexin-sensitive neurons in vivo.

Materials:

-

This compound

-

Anesthetic (e.g., isoflurane or urethane)

-

Stereotaxic apparatus

-

High-impedance microelectrodes

-

Electrophysiology recording system (amplifier, data acquisition system)

-

Male Sprague-Dawley rats (250-350 g)

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., ventral tegmental area, lateral hypothalamus).

-

Electrode Placement: Slowly lower a microelectrode into the target brain region until a single, well-isolated neuron is identified.

-

Baseline Recording: Record the spontaneous firing rate of the neuron for a stable period (e.g., 10-15 minutes) to establish a baseline.

-

Drug Administration: Administer this compound (i.p. or i.v.) and continue to record the neuronal firing rate for an extended period (e.g., 60-90 minutes).

-

(Optional) Orexin Challenge: After observing the effect of this compound, a subsequent administration of orexin-A can be performed to confirm the antagonistic action at the neuronal level.

Data Analysis:

-

Analyze the firing rate of the neuron in discrete time bins (e.g., 1-minute bins).

-

Normalize the firing rate to the baseline period.

-

Use statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the firing rate before and after drug administration.

Role in Sleep Architecture Studies

While this compound is primarily used to study motivation and reward, its effect on sleep architecture is also of interest to confirm its selectivity and to understand the role of OX1R in sleep regulation. Studies have shown that selective OX1R antagonists have minimal effects on sleep-wake states under baseline conditions[2].

EEG/EMG Recording and Analysis

Procedure:

-

Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in rodents. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

Recovery: Allow animals to recover for at least one week after surgery.

-

Habituation: Acclimate the animals to the recording chamber and tethered recording setup for 2-3 days.

-

Baseline Recording: Record EEG and EMG data for a 24-hour period to establish baseline sleep architecture.

-

Drug Administration: Administer this compound or vehicle at the beginning of the light or dark cycle and record EEG/EMG for the subsequent 24 hours.

Data Analysis:

-

Manually or automatically score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.

-

Quantify the time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.

-

Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).

-

Compare the sleep parameters between the this compound and vehicle treatment conditions.

Conclusion

This compound is a powerful and selective tool for investigating the role of the orexin 1 receptor in a variety of physiological and behavioral processes. Its high affinity and selectivity for OX1R, coupled with its favorable pharmacokinetic profile, make it an ideal compound for in vivo studies. The detailed protocols provided in this guide offer a starting point for researchers aiming to utilize this compound to further unravel the complexities of the orexin system, particularly its involvement in addiction, reward, and motivation. The continued use of this and other selective orexin receptor modulators will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting this system for a range of neurological and psychiatric disorders.

References

The Influence of GSK1059865 on Motivation and Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the selective orexin-1 receptor (OX1R) antagonist, GSK1059865, and its influence on the neurobiological underpinnings of motivation and addiction. Through a comprehensive review of preclinical studies, this document details the mechanism of action of this compound, presents quantitative data on its behavioral effects, and outlines the experimental protocols used to elucidate its therapeutic potential.

Executive Summary

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a critical role in regulating arousal, reward, and motivation.[1][2] Dysregulation of this system has been implicated in the pathophysiology of addiction. This compound is a highly selective antagonist for the OX1R, which is predominantly involved in motivation and reward processes, whereas the OX2R is more associated with the sleep/wake cycle.[2][3] Preclinical evidence strongly suggests that this compound can attenuate addiction-related behaviors, particularly the compulsive seeking and consumption of ethanol, without significantly affecting the intake of natural rewards like sucrose.[1] This selectivity highlights its potential as a targeted therapeutic for substance use disorders, with a reduced likelihood of sedative side effects.

Mechanism of Action: Orexin-1 Receptor Antagonism

This compound exerts its effects by competitively binding to and blocking the orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR). Orexin-A, the primary endogenous ligand for OX1R, typically initiates a signaling cascade upon binding that leads to neuronal excitation. This process is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion channel activity and neurotransmitter release, contributing to heightened arousal and motivated behaviors. By antagonizing the OX1R, this compound prevents the binding of orexin-A and thereby inhibits this downstream signaling, leading to a reduction in motivated reward-seeking behaviors.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on ethanol and sucrose consumption in mice.

Table 1: Effect of this compound on Ethanol Intake in Ethanol-Dependent and Non-Dependent (Control) Mice

| Treatment Group | Dose (mg/kg) | Mean Ethanol Intake (g/kg) ± SEM |

| Control (Air-exposed) | Vehicle (0) | 2.74 ± 0.20 |

| 10 | 2.65 ± 0.25 | |

| 25 | 2.50 ± 0.30 | |

| 50 | 2.10 ± 0.28* | |

| Ethanol-Dependent (CIE-exposed) | Vehicle (0) | 3.41 ± 0.28 |

| 10 | 2.45 ± 0.22 | |

| 25 | 2.30 ± 0.25 | |

| 50 | 2.05 ± 0.20** |

Data adapted from Lopez et al. (2016). *p < 0.05 compared to respective vehicle control. **p < 0.001 compared to respective vehicle control.

Table 2: Effect of this compound on 10% Sucrose Intake in Ethanol-Dependent and Non-Dependent (Control) Mice

| Treatment Group | Dose (mg/kg) | Mean Sucrose Intake (g/kg) ± SEM |

| Control (Air-exposed) | Vehicle (0) | 14.5 ± 1.2 |

| 10 | 14.2 ± 1.5 | |

| 25 | 13.8 ± 1.8 | |

| 50 | 13.5 ± 1.6 | |

| Ethanol-Dependent (CIE-exposed) | Vehicle (0) | 15.0 ± 1.3 |

| 10 | 14.8 ± 1.1 | |

| 25 | 14.3 ± 1.4 | |

| 50 | 14.0 ± 1.2 |

Data adapted from Lopez et al. (2016). No significant effects of this compound on sucrose intake were observed.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chronic Intermittent Ethanol (CIE) Exposure in Mice

This model is designed to induce a state of ethanol dependence, characterized by increased voluntary ethanol consumption.

1. Subjects:

-

Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.

-

Mice are maintained on a reverse light-dark cycle.

2. Baseline Ethanol Drinking:

-

Mice are trained to drink a 15% (v/v) ethanol solution using a two-bottle choice paradigm (15% ethanol vs. water) for 2 hours daily.

-

A sucrose-fading procedure may be used to initiate ethanol consumption, starting with a 10% ethanol/5% sucrose solution and gradually reducing the sucrose concentration.

-

Stable baseline drinking is established over 2-4 weeks, defined as less than 15% variance in daily intake over a week.

3. CIE Procedure:

-

Mice are divided into two groups: an ethanol-exposed group (EtOH) and a control group (CTL).

-

The EtOH group is placed in inhalation chambers and exposed to ethanol vapor for 16 hours per day for 4 consecutive days.

-

Prior to vapor exposure, mice may receive a loading dose of ethanol (e.g., 1.6 g/kg) and an alcohol dehydrogenase inhibitor like pyrazole (1 mmol/kg) to achieve and maintain stable blood ethanol concentrations (BECs) between 150-250 mg/dl.

-

The CTL group is exposed to air in identical chambers.

-

This 4-day exposure is followed by a 72-hour abstinence period, completing one cycle.

-

The procedure is typically repeated for 4-8 cycles to establish dependence.

4. Behavioral Testing:

-

Following the final CIE cycle and abstinence period, mice are tested for their voluntary ethanol or sucrose intake.

-

This compound or vehicle is administered (e.g., subcutaneously) at specified doses (e.g., 10, 25, 50 mg/kg) prior to the drinking session.

-

Ethanol or sucrose intake is measured for 2 hours.

Binge Eating Model in Rats

This model induces compulsive-like eating behavior to assess the effects of this compound on non-drug-related compulsive behaviors.

1. Subjects:

-

Female Wistar or Sprague-Dawley rats are used, as they are more prone to binge eating behaviors.

2. Binge Eating Induction:

-

The protocol involves cycles of caloric restriction and refeeding, often combined with a frustration stressor.

-

Caloric Restriction: Rats are provided with a restricted amount of standard chow (e.g., 66% of control intake) for several days.

-

Refeeding/Binge Session: Following restriction, rats are given access to a highly palatable food (HPF), such as chocolate or a high-fat/high-sugar diet, for a limited period (e.g., 1-2 hours).

-

Frustration Stress: To enhance compulsive-like eating, a stressor may be introduced where rats are exposed to the sight and smell of the HPF for a short period (e.g., 15 minutes) without being able to access it, immediately before the binge session.

-

This cycle of restriction, stress, and refeeding is repeated to establish a stable binge eating phenotype.

3. Pharmacological Testing:

-

Once binge eating is established, rats are administered this compound or vehicle prior to the binge session.

-

The amount of HPF consumed during the session is measured to determine the effect of the drug on compulsive eating.

-

Intake of standard chow is also measured to assess the selectivity of the drug's effect.

Conclusion

This compound, a selective OX1R antagonist, demonstrates significant potential in modulating the neurocircuitry of motivation and addiction. Preclinical data robustly support its efficacy in reducing excessive ethanol consumption in dependent subjects, while sparing the consumption of natural rewards. This selective action suggests a favorable therapeutic window for treating substance use disorders, particularly alcoholism, by targeting the compulsive drive for the substance without inducing generalized anhedonia or sedation. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other orexin-based therapeutics. Further research is warranted to translate these promising preclinical findings into clinical applications for individuals struggling with addiction.

References

- 1. Intensity and duration of chronic ethanol exposure is critical for subsequent escalation of voluntary ethanol drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin system, a key regulator of arousal, wakefulness, and motivation, has emerged as a promising target for the treatment of a range of neuropsychiatric conditions. Orexin-1 receptor (OX1R) antagonists, in particular, are being investigated for their potential therapeutic utility in disorders characterized by hyperarousal and compulsive behaviors, including anxiety and stress-related disorders. This whitepaper provides an in-depth technical overview of GSK1059865, a selective OX1R antagonist. We will delve into its pharmacological profile, preclinical evidence in relevant models of anxiety and stress, and the underlying molecular mechanisms of action. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the orexin system for anxiety and stress-related disorders.

Introduction: The Orexin System and Its Role in Anxiety and Stress

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their two G protein-coupled receptors, the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain, influencing numerous physiological and behavioral processes.[1] While initially recognized for its role in regulating sleep-wake cycles, extensive research has implicated the orexin system in the modulation of stress responses, fear, and anxiety.[1][2]

Hyperactivity of the orexin system has been linked to states of hyperarousal and vigilance, which are hallmark features of anxiety disorders.[3] Preclinical studies have shown that intracerebroventricular administration of orexin-A produces anxiogenic-like effects in rodents. Furthermore, stressful stimuli have been shown to activate orexin neurons, leading to the release of orexins in brain regions critical for the expression of fear and anxiety, such as the amygdala, bed nucleus of the stria terminalis, and locus coeruleus.[1]

The differential distribution and signaling properties of OX1R and OX2R suggest distinct roles in mediating the effects of orexins. OX1R is predominantly coupled to the Gq signaling pathway and shows a higher affinity for orexin-A. Its expression is prominent in limbic brain regions associated with fear and emotion, making it a compelling target for the development of anxiolytic therapeutics. The rationale for developing selective OX1R antagonists is to modulate the pathological hyperarousal states associated with anxiety and stress without inducing the sedative effects that can be associated with dual orexin receptor antagonists.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the orexin-1 receptor. Its selectivity is a key attribute, aiming to specifically target the anxiety- and stress-related signaling pathways mediated by OX1R while minimizing off-target effects, particularly the somnolence associated with OX2R blockade.

Binding Affinity and Selectivity

Quantitative data on the binding affinity and selectivity of this compound for orexin receptors are crucial for understanding its pharmacological profile. The pKb values, which represent the negative logarithm of the equilibrium dissociation constant (Kb), provide a measure of the antagonist's affinity for the receptor.

| Receptor | pKb | Ki (nM) (Calculated) | Selectivity (fold) |

| Orexin-1 Receptor (OX1R) | 8.8 | 1.58 | ~79 |

| Orexin-2 Receptor (OX2R) | 6.9 | 125.89 |

Note: The equilibrium dissociation constant (Ki) was calculated from the pKb value using the formula Ki = 10^(-pKb) M and then converted to nM.

These data demonstrate that this compound possesses a high affinity for the OX1R and exhibits approximately 79-fold selectivity over the OX2R. This high selectivity is a desirable characteristic for an anxiolytic agent, as it is hypothesized to reduce the risk of sedation.

Pharmacokinetics

The pharmacokinetic properties of a drug candidate are critical for its development and potential clinical utility. This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, including the ability to penetrate the blood-brain barrier.

| Parameter | Value | Species | Administration |

| Brain:Blood Ratio | 0.3 | Not Specified | Intraperitoneal (i.p.) |

A brain-to-blood ratio of 0.3 indicates that this compound can cross the blood-brain barrier and reach its target receptors in the central nervous system. Further pharmacokinetic parameters, such as half-life and oral bioavailability, are essential for determining appropriate dosing regimens in future studies.

Preclinical Efficacy in Models of Anxiety and Stress

The anxiolytic potential of this compound has been evaluated in various preclinical models that mimic aspects of anxiety and stress-related disorders in humans.

Yohimbine-Induced Stress Model

Yohimbine is an α2-adrenergic receptor antagonist that increases noradrenergic neurotransmission, leading to physiological and behavioral responses akin to anxiety and panic in both humans and animals. This model is therefore valuable for assessing the potential of novel compounds to counteract the effects of a hyper-noradrenergic state.

Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Studies with other selective OX1R antagonists, such as SB-334867, have yielded mixed results in the EPM. Some studies have reported anxiolytic-like effects, while others have not observed a significant change in anxiety-related behaviors. These discrepancies may be attributable to differences in experimental protocols, animal strains, and the specific compounds used. It has been suggested that OX1R antagonists may be more effective in reducing anxiety under conditions of heightened stress or fear, rather than in baseline anxiety states.

Stress-Induced Hyperthermia

Stress-induced hyperthermia (SIH) is a physiological response to stress that is observed across species, including rodents and humans. The increase in core body temperature following a stressful event can be attenuated by anxiolytic drugs. This model provides an objective physiological measure of the anti-stress effects of a compound.

Preclinical studies have demonstrated that selective OX1R antagonists can attenuate stress-induced hyperarousal. Although specific quantitative data for this compound in the SIH model are not publicly available, the evidence from other OX1R antagonists suggests that this would be a valuable model to further characterize its anxiolytic profile.

Reduction of Compulsive-like Behavior

The orexin system has been implicated in compulsive reward-seeking behaviors, which are relevant to both substance use disorders and certain anxiety disorders like obsessive-compulsive disorder. A preclinical study investigating the effect of this compound on alcohol consumption in mice provides valuable insights into its potential to modulate compulsive behaviors.

In a study with ethanol-dependent mice, this compound was administered at doses of 10, 25, and 50 mg/kg. The results demonstrated a dose-dependent decrease in ethanol drinking in these mice.

| Treatment Group | Dose (mg/kg) | Ethanol Intake (g/kg) | p-value |

| Vehicle | 0 | ~3.8 | |

| This compound | 10 | ~2.5 | <0.05 |

| This compound | 25 | ~2.2 | <0.05 |

| This compound | 50 | ~2.0 | <0.05 |

Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.

These findings suggest that this compound can effectively reduce compulsive-like ethanol consumption, highlighting its potential therapeutic application in disorders with a compulsive component.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by antagonizing the orexin-1 receptor, thereby blocking the downstream signaling cascades initiated by the binding of orexin-A. Understanding these pathways is crucial for elucidating the molecular basis of its anxiolytic and anti-stress effects.

OX1R-Gq-PLC Signaling Cascade

The orexin-1 receptor is primarily coupled to the Gq class of G proteins. Upon activation by orexin-A, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events that ultimately modulate neuronal excitability and gene expression.

Caption: Orexin-1 Receptor Signaling Pathway.

By blocking the initial step of orexin-A binding to OX1R, this compound prevents the activation of this entire downstream cascade, thereby reducing the excitatory neuronal signaling that contributes to states of anxiety and hyperarousal.

Involvement of β-Arrestin

In addition to G protein-dependent signaling, G protein-coupled receptors can also signal through β-arrestin pathways. Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The precise role of β-arrestin signaling in the anxiolytic effects of OX1R antagonists is an area of active research. It is possible that this compound, by preventing receptor activation, also modulates β-arrestin-mediated signaling pathways that are relevant to anxiety and stress.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of drug candidates. Below are representative protocols for key behavioral assays used to assess anxiety and stress.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

-

The animal is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

Behavior is recorded using a video camera and tracking software.

-

Key parameters measured include:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Caption: Elevated Plus Maze Experimental Workflow.

Stress-Induced Hyperthermia (SIH)

Objective: To measure the physiological response to stress and the attenuating effects of anxiolytic compounds.

Procedure:

-

Animals are singly housed to allow for accurate temperature measurements.

-

Baseline rectal temperature (T1) is measured.

-

A mild stressor is applied (e.g., handling and the initial temperature measurement itself).

-

After a 10-15 minute interval, the rectal temperature is measured again (T2).

-

The change in temperature (ΔT = T2 - T1) represents the stress-induced hyperthermia.

Data Analysis: A reduction in the ΔT in drug-treated animals compared to vehicle-treated animals indicates an anti-stress or anxiolytic effect.

Caption: Stress-Induced Hyperthermia Experimental Workflow.

Conclusion and Future Directions

This compound, as a potent and selective OX1R antagonist, holds significant promise as a therapeutic agent for the treatment of anxiety and stress-related disorders. Its pharmacological profile, characterized by high affinity and selectivity for the OX1R, coupled with its ability to penetrate the central nervous system, makes it a compelling candidate for further investigation. Preclinical evidence, particularly its efficacy in reducing compulsive-like behaviors, provides a strong rationale for its development.

Future research should focus on several key areas:

-

Dose-response studies: Comprehensive dose-response studies in validated animal models of anxiety, such as the elevated plus maze and stress-induced hyperthermia, are needed to fully characterize the anxiolytic profile of this compound.

-

Yohimbine challenge studies: Investigating the ability of this compound to attenuate the anxiogenic effects of yohimbine would provide further evidence for its utility in disorders with a hyper-noradrenergic component.

-

Neuroimaging studies: Utilizing techniques such as c-Fos immunohistochemistry to map the neuronal circuits modulated by this compound in response to anxiogenic stimuli would provide valuable insights into its mechanism of action.

-

Clinical trials: Ultimately, well-controlled clinical trials in patients with anxiety and stress-related disorders are necessary to establish the safety, tolerability, and efficacy of this compound in humans.

References

- 1. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noradrenergic function in panic anxiety. Effects of yohimbine in healthy subjects and patients with agoraphobia and panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orexin-1 Receptor Antagonist GSK1059865: A Potential Modulator of Ethanol Consumption in Dependent States

A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the effects of GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, on ethanol and alcohol consumption in research models. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways.

Core Findings: Selective Reduction of Ethanol Intake in Dependent Models

Research into this compound has revealed its potential to curb excessive alcohol consumption, particularly in models of ethanol dependence.[1][2] Studies have shown that this compound significantly decreases voluntary ethanol intake in a dose-dependent manner in mice with a history of chronic intermittent ethanol (CIE) exposure.[1][2] Notably, this effect is selective for high levels of alcohol consumption, with the antagonist showing limited to no impact on moderate alcohol drinking or the consumption of other rewarding substances like sucrose.[1] This selectivity suggests that this compound may target the neurobiological mechanisms underlying compulsive reward-seeking behaviors characteristic of addiction, rather than general reward pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on ethanol and sucrose consumption in both ethanol-dependent (CIE-exposed) and non-dependent (air-exposed control) mice.

Table 1: Effect of this compound on Ethanol Consumption (g/kg) in Ethanol-Dependent vs. Non-Dependent Mice

| Treatment Group | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Ethanol-Dependent (CIE) | ~3.5 g/kg | Significant Reduction | Significant Reduction | Strongest Reduction |

| Non-Dependent (Control) | ~2.0 g/kg | No Significant Effect | No Significant Effect | Significant Reduction |

Data are approximated from graphical representations in Lopez et al., 2016. The study reported a significant dose-dependent reduction in ethanol intake in the CIE group, while only the highest dose (30 mg/kg) produced a significant reduction in the control group.

Table 2: Effect of this compound on Sucrose (5% w/v) Consumption in Ethanol-Dependent vs. Non-Dependent Mice

| Treatment Group | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Ethanol-Dependent (CIE) | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |

| Non-Dependent (Control) | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |

The study found no significant effect of this compound on sucrose intake in either the ethanol-dependent or non-dependent groups, highlighting the selectivity of the compound for ethanol consumption.

Experimental Protocols

The primary research model for evaluating this compound's effect on ethanol consumption involves inducing a state of ethanol dependence in mice through Chronic Intermittent Ethanol (CIE) exposure. This is followed by testing the effect of the antagonist on voluntary ethanol intake.

Key Experimental Methodologies

1. Subjects:

-

Adult male C57BL/6J mice are typically used, as this strain is known to voluntarily consume significant amounts of ethanol.

-

Mice are individually housed with ad libitum access to food and water.

2. Ethanol Dependence Induction (Chronic Intermittent Ethanol - CIE):

-

Baseline Ethanol Intake: Mice are first habituated to a two-bottle choice paradigm, with one bottle containing 15% (v/v) ethanol and the other containing water. This establishes a baseline level of ethanol consumption.

-

Vapor Chamber Exposure: Following baseline assessment, mice are divided into two groups: an ethanol-dependent group and a control group. The ethanol-dependent group is exposed to intermittent cycles of ethanol vapor in inhalation chambers. The control group is exposed to air. Each cycle typically consists of a period of ethanol vapor exposure followed by a period of withdrawal.

-

Escalation of Consumption: This CIE protocol leads to a significant increase in voluntary ethanol intake in the exposed mice, modeling the escalated consumption seen in alcohol dependence.

3. Drug Administration and Behavioral Testing:

-

This compound Administration: Once the desired level of escalated ethanol intake is achieved in the CIE group, mice are administered this compound or a vehicle control via intraperitoneal (i.p.) injection prior to the ethanol access period.

-

Ethanol and Sucrose Intake Measurement: Voluntary consumption of ethanol (or a sucrose solution in separate control experiments) is measured for a limited access period (e.g., 2 hours). The amount consumed is calculated and typically expressed as g/kg of body weight.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the orexin system and the experimental workflow used to assess the efficacy of this compound.

Signaling Pathway Insights

The orexin system, which originates in the hypothalamus, is heavily implicated in reward-seeking behaviors. Orexin neurons are activated by cues and stressors associated with drugs of abuse, including alcohol. The binding of orexin to its receptor, OX1R, in key areas of the brain's reward circuitry is thought to enhance dopamine release and promote drug-seeking and consumption. This compound, as a selective OX1R antagonist, blocks this interaction, thereby reducing the motivational drive for alcohol, particularly in states of high motivation such as dependence.

It is important to note that while ethanol is known to modulate various signaling cascades, including the PI3K/p70S6K pathway, current research has not established a direct link between the therapeutic effects of this compound on ethanol consumption and the modulation of the PI3K/p70S6K pathway. The primary mechanism of action for this compound in this context is through the antagonism of the Orexin 1 receptor.

Conclusion

This compound demonstrates a significant and selective effect in reducing high levels of ethanol consumption in preclinical models of alcohol dependence. Its mechanism of action via the antagonism of the Orexin 1 receptor highlights the critical role of the orexin system in the pathophysiology of alcohol use disorder. The selectivity of this compound for compulsive-like drinking, without affecting the consumption of natural rewards, makes it a promising candidate for further investigation as a potential therapeutic for alcoholism. Future research should continue to explore the downstream signaling consequences of OX1R blockade and the long-term efficacy and safety of this compound.

References

- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Profile of GSK1059865 for the Orexin 1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of GSK1059865 for the orexin 1 receptor (OX1R). This compound is a potent and highly selective antagonist of the OX1R, a G-protein coupled receptor primarily involved in regulating motivation, reward-seeking behaviors, and emotional arousal.[1][2] Its selectivity is a critical attribute for its use as a pharmacological tool to investigate the physiological roles of the OX1R and for its potential therapeutic applications in conditions characterized by compulsive behaviors and hyperarousal, such as addiction and anxiety-related disorders.[3][4]

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the human OX1 receptor over the human OX2 receptor has been established through various in vitro pharmacological assays. The following tables summarize the key quantitative data that underscore this selectivity.

| Parameter | OX1 Receptor | OX2 Receptor | Selectivity (Fold) | Reference |

| pKb | 8.8 | 6.9 | ~79 | |

| Kb | 1.58 nM (Calculated) | 126 nM | ~79 | |

| pKi | - | 6.5 (κ-opioid receptor) | - |

Note: The Kb value for the OX1 receptor was calculated from the provided pKb value (Kb = 10^(-pKb)). A pKi value for the κ-opioid receptor is included to highlight the most significant off-target activity reported.

Experimental Protocols

The quantitative selectivity data for this compound were determined using established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from the OX1 and OX2 receptors.

Objective: To determine the binding affinity (Ki) of this compound for the OX1 and OX2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human OX1 or OX2 receptor.

-

Radioligand: Typically [³H]SB-674042 for the OX1 receptor.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: The cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in a 96-well plate.

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Functional assays measure the ability of a compound to modulate the biological response of a receptor upon activation by an agonist. For the OX1 receptor, which is coupled to the Gq G-protein, agonist binding leads to an increase in intracellular calcium concentration.

Objective: To determine the functional potency (Kb) of this compound as an antagonist at the OX1 and OX2 receptors.

Materials:

-

Cell Lines: CHO or HEK293 cells stably expressing the recombinant human OX1 or OX2 receptor.

-

Calcium-sensitive fluorescent dye: Such as Fluo-4 AM.

-

Agonist: Orexin-A, a native ligand for both OX1 and OX2 receptors.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) buffered with HEPES.

-

Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a solution containing the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Incubation: After dye loading, the cells are washed, and varying concentrations of this compound are added to the wells. The plate is incubated for a predetermined period to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The fluorescence signal is measured before and after the addition of a fixed concentration of the agonist (e.g., an EC80 concentration of Orexin-A).

-

Data Analysis: The increase in fluorescence upon agonist stimulation is a measure of the intracellular calcium concentration. The ability of this compound to inhibit this agonist-induced calcium signal is quantified. The data are fitted to a dose-response curve to determine the IC50 value, from which the functional antagonist equilibrium dissociation constant (Kb) is calculated using the Cheng-Prusoff or a similar equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the OX1 receptor signaling pathway and the general workflows for the binding and functional assays.

Caption: OX1 Receptor Signaling Pathway.

Caption: Experimental Workflows for Selectivity Determination.

References

- 1. Functional Magnetic Resonance Imaging Reveals Different Neural Substrates for the Effects of Orexin-1 and Orexin-2 Receptor Antagonists | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Functional and binding kinetic studies make a distinction between OX1 and OX2 orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK1059865 in Animal Models of Addiction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK1059865, a potent and highly selective orexin-1 receptor (OX1R) antagonist, in various animal models of addiction. The protocols and data presented are based on established preclinical studies and are intended to facilitate the investigation of the orexin system's role in substance use disorders and the evaluation of this compound as a potential therapeutic agent.

Introduction

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating a wide range of physiological functions, including wakefulness, feeding, and reward-seeking behaviors.[1][2] Growing evidence implicates the orexin system, particularly signaling through the OX1R, in the pathophysiology of addiction.[1][3][4] this compound is a highly selective antagonist for the OX1R, demonstrating approximately 100-fold greater selectivity for OX1R over OX2R. This selectivity makes it a valuable tool for dissecting the specific contributions of OX1R in addiction-related behaviors.

Studies have shown that this compound can effectively reduce drug-seeking and consumption in animal models of alcohol, cocaine, and compulsive eating disorders. Notably, its efficacy is more pronounced in models of high motivation and compulsive drug-seeking, suggesting a potential therapeutic utility in treating severe addiction.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound in animal models of addiction.

Table 1: Effects of this compound on Ethanol Consumption in Mice

| Animal Model | Strain | Treatment | Dose (mg/kg, i.p.) | Route | Key Findings | Reference |

| Chronic Intermittent Ethanol (CIE) Exposure | C57BL/6J mice | This compound | 3, 10, 30 | i.p. | Significantly decreased ethanol drinking in a dose-dependent manner in CIE-exposed (dependent) mice. | |

| Air-Exposed (Non-dependent) | C57BL/6J mice | This compound | 3, 10, 30 | i.p. | Decreased ethanol drinking only at the highest dose (30 mg/kg). | |

| Sucrose Intake | C57BL/6J mice | This compound | 3, 10, 30 | i.p. | No significant effect on sucrose intake. |

Table 2: Effects of this compound on Cocaine-Induced Behaviors in Rodents

| Animal Model | Strain | Treatment | Dose (mg/kg) | Route | Key Findings | Reference |

| Cocaine-Induced Conditioned Place Preference (CPP) | Rats | This compound | Not specified | Not specified | Dose-dependently reduced the expression of cocaine-induced CPP. |

Table 3: Effects of this compound on Compulsive Eating Behavior in Rats

| Animal Model | Strain | Treatment | Dose (mg/kg) | Route | Key Findings | Reference |

| Binge Eating Model (Chronic Stress/Food Restriction) | Rats | This compound | 10, 30 | gavage | Potently inhibited compulsive eating of highly palatable food. | |

| Control (No Stress/Food Restriction) | Rats | This compound | 10, 30 | gavage | No significant effect on the intake of highly palatable food. |

Experimental Protocols

Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure Model in Mice to Assess the Efficacy of this compound

This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol consumption, and to evaluate the effect of this compound on this behavior.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% HPMC in distilled water, or saline)

-

Ethanol (95%)

-

Sucrose

-

Standard mouse chow and water

-

Vapor inhalation chambers

-

C57BL/6J mice

Procedure:

-

Baseline Ethanol Intake:

-

House mice individually and provide them with 24-hour access to two bottles: one containing 10% (v/v) ethanol and the other containing water.

-

Measure fluid consumption daily for at least two weeks to establish a stable baseline of ethanol intake.

-

-

Chronic Intermittent Ethanol (CIE) Exposure:

-

Divide the mice into two groups: CIE-exposed and air-exposed (control).

-

Place the CIE-exposed group in vapor inhalation chambers and expose them to ethanol vapor for 16 hours per day. Adjust the ethanol concentration to achieve target blood ethanol levels (e.g., 150-200 mg/dL).

-

The air-exposed group is placed in identical chambers with normal air circulation.

-

This exposure is typically conducted for 4 consecutive days, followed by 3 days of abstinence in their home cages with access to water and chow only. This constitutes one cycle.

-

Repeat this cycle for a total of 4-5 weeks to induce an escalation of ethanol intake.

-

-

Testing the Effect of this compound:

-

Following the final CIE or air exposure cycle, return the mice to their home cages and provide them with the two-bottle choice (10% ethanol and water).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the dark cycle (the primary drinking period for mice).

-

Test a range of doses (e.g., 3, 10, 30 mg/kg) in a within-subjects or between-subjects design.

-

Measure ethanol and water consumption over a 24-hour period.

-

-

Control for Specificity (Sucrose Intake):

-

To determine if the effect of this compound is specific to ethanol and not a general suppression of reward, a separate cohort of mice can be tested for sucrose intake.

-

Provide mice with a two-bottle choice of 3% (w/v) sucrose solution and water.

-

Administer this compound or vehicle and measure sucrose and water consumption.

-

Data Analysis:

-

Analyze ethanol preference (ethanol intake/total fluid intake) and ethanol consumption (g/kg body weight).

-

Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of this compound between the CIE-exposed and air-exposed groups.

Protocol 2: Conditioned Place Preference (CPP) Model to Assess the Effect of this compound on Cocaine Reward

This protocol evaluates the ability of this compound to block the rewarding effects of cocaine as measured by CPP.

Materials:

-

This compound

-

Vehicle

-

Cocaine hydrochloride

-

CPP apparatus (a box with two distinct compartments with different visual and tactile cues)

-

Rats or mice

Procedure:

-

Pre-Conditioning (Baseline Preference):

-

On day 1, place the animal in the CPP apparatus with free access to both compartments for 15 minutes.

-

Record the time spent in each compartment to determine any initial preference. Animals showing a strong unconditioned preference for one compartment are typically excluded.

-

-

Conditioning:

-

This phase typically lasts for 6-8 days, with one conditioning session per day.

-

On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the animal to one of the compartments for 30 minutes.

-

On the intervening days, administer saline and confine the animal to the other compartment for 30 minutes. The pairing of the drug with a specific compartment should be counterbalanced across animals.

-

-

Testing the Effect of this compound on CPP Expression:

-

On the test day, administer this compound or vehicle.

-

After a pre-treatment time (e.g., 30-60 minutes), place the animal in the CPP apparatus with free access to both compartments for 15 minutes.

-

Record the time spent in each compartment.

-

Data Analysis:

-

Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.

-

Compare the preference scores between the this compound-treated and vehicle-treated groups to determine if the antagonist blocked the expression of cocaine-induced CPP.

Visualizations

Caption: Orexin signaling pathway and the antagonistic action of this compound at the OX1R.

Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) model.

References

- 1. The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK1059865 Administration in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R). The orexin system, also known as the hypocretin system, is comprised of two neuropeptides, orexin-A and orexin-B, and their respective receptors, OX1R and OX2R. This system originates in the lateral hypothalamus and plays a crucial role in regulating various physiological functions, including wakefulness, feeding behavior, and reward processing.[1] Notably, the OX1R has been identified as a key mediator of motivation and reward-seeking behaviors, making it a promising therapeutic target for conditions characterized by compulsive behaviors, such as addiction and binge eating.[1][2]

These application notes provide detailed protocols for the administration of this compound in rodent behavioral studies, based on established preclinical research. The information is intended to guide researchers in designing and executing experiments to investigate the role of the OX1R in various behavioral paradigms.

Data Presentation

Table 1: this compound Administration Parameters in Rodent Behavioral Studies

| Species | Behavioral Paradigm | Doses | Route of Administration | Vehicle | Pre-treatment Time | Reference |

| Mouse | Ethanol Consumption (Chronic Intermittent Exposure) | 10, 25, 50 mg/kg | Intraperitoneal (i.p.) | Saline with 0.5% (v/v) TWEEN 80 | 30 minutes | [1] |

| Rat | Binge Eating (Palatable Food Consumption) | 10, 30 mg/kg | Oral Gavage (p.o.) | 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in distilled water | 60 minutes |

Signaling Pathway

This compound exerts its effects by blocking the binding of orexin-A to the OX1R. The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq subtype of G-proteins. Upon activation by orexin-A, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of DAG initiate a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and other calcium-dependent kinases, ultimately modulating neuronal excitability and function. By antagonizing this receptor, this compound prevents these downstream signaling events.

Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Assessment of this compound on Ethanol Consumption in a Mouse Model of Alcohol Dependence

This protocol is adapted from Lopez et al. (2016) and is designed to evaluate the effect of this compound on excessive alcohol consumption in a model of alcohol dependence.[1]

1. Materials:

-

This compound

-

Vehicle: Sterile 0.9% saline with 0.5% (v/v) TWEEN 80

-

Ethanol (200 proof) for preparing a 15% (v/v) solution in drinking water

-

Sucrose for preparing a 5% (w/v) solution in drinking water

-

Standard mouse chow and water

-

Adult male C57BL/6J mice

-

Vapor inhalation chambers for chronic intermittent ethanol (CIE) exposure

-

Standard mouse cages with two drinking bottles

2. Procedure:

-

Induction of Alcohol Dependence (Chronic Intermittent Ethanol Exposure):

-

House mice individually with ad libitum access to two bottles, one with 15% ethanol and one with water, to establish a baseline of voluntary ethanol intake.

-

Following baseline, expose mice to either ethanol vapor (for the dependent group) or air (for the control group) in inhalation chambers for 16 hours per day for 4 consecutive days.

-

During the 8-hour period outside the chambers, return mice to their home cages with ad libitum access to food and water (no ethanol).

-

After each 4-day cycle of vapor/air exposure, provide a 2-hour, two-bottle choice test with 15% ethanol and water.

-

Repeat this cycle for several weeks until a stable increase in ethanol consumption is observed in the ethanol-exposed group compared to the air-exposed group.

-

-

This compound Administration and Behavioral Testing:

-

On the test day, 30 minutes prior to the two-bottle choice test, administer this compound (10, 25, or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Present the mice with a choice between 15% ethanol and water for 2 hours.

-

Measure the volume of ethanol and water consumed, and calculate the ethanol intake in g/kg of body weight.

-

To assess the specificity of the effect on ethanol consumption, conduct a separate test where mice are given a choice between a 5% sucrose solution and water following the same administration protocol for this compound.

-

3. Data Analysis:

-

Analyze ethanol and sucrose intake using a two-way ANOVA with treatment (vehicle, this compound doses) and exposure group (ethanol-dependent, control) as factors.

-

Follow up with post-hoc tests to compare individual group means.

-

The expected outcome is a dose-dependent reduction in ethanol intake in the ethanol-dependent mice treated with this compound, with minimal or no effect on sucrose intake.

Caption: Experimental Workflow for Assessing this compound on Ethanol Consumption.

Protocol 2: Evaluation of this compound on Binge Eating Behavior in Rats

This protocol is designed to investigate the effects of this compound on compulsive-like food consumption in a rat model of binge eating.

1. Materials:

-

This compound

-

Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in distilled water

-

Highly palatable food (e.g., high-fat, high-sugar diet)

-

Standard rat chow

-

Adult female Sprague-Dawley rats

-

Standard rat cages

2. Procedure:

-

Induction of Binge-Eating Behavior:

-

For the binge-eating group, subject rats to a schedule of intermittent access to the highly palatable food. For example, provide access to the palatable food for 24 hours, three times a week, with standard chow available at all other times.

-